molecular formula C19H29N3O2 B2367966 (2E)-N-[2-(4-benzylmorpholin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide CAS No. 2411327-74-5

(2E)-N-[2-(4-benzylmorpholin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide

Cat. No.: B2367966
CAS No.: 2411327-74-5
M. Wt: 331.46
InChI Key: AWWDEUCUOPPXHA-RMKNXTFCSA-N
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Description

(2E)-N-[2-(4-benzylmorpholin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring substituted with a benzyl group, an ethyl chain, and a dimethylamino group attached to a butenamide moiety. Its intricate structure allows it to participate in diverse chemical reactions, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[2-(4-benzylmorpholin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.

    Benzylation: The morpholine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Attachment of the Ethyl Chain: The benzylated morpholine is reacted with an ethylating agent, such as ethyl bromide, under basic conditions.

    Formation of the Butenamide Moiety: The final step involves the reaction of the intermediate with dimethylamine and a suitable acylating agent to form the butenamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[2-(4-benzylmorpholin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

(2E)-N-[2-(4-benzylmorpholin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-N-[2-(4-benzylmorpholin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Benzylmorpholine: Lacks the ethyl and butenamide groups.

    4-Dimethylaminobut-2-enamide: Lacks the morpholine ring and benzyl group.

    N-Ethylmorpholine: Lacks the benzyl and butenamide groups.

Uniqueness

(2E)-N-[2-(4-benzylmorpholin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide is unique due to its combination of a morpholine ring, benzyl group, ethyl chain, and butenamide moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

(E)-N-[2-(4-benzylmorpholin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c1-21(2)12-6-9-19(23)20-11-10-18-16-22(13-14-24-18)15-17-7-4-3-5-8-17/h3-9,18H,10-16H2,1-2H3,(H,20,23)/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWDEUCUOPPXHA-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCCC1CN(CCO1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCCC1CN(CCO1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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